molecular formula C12H22O2 B13800723 Isopentyl cyclohexanecarboxylate CAS No. 25183-19-1

Isopentyl cyclohexanecarboxylate

Cat. No.: B13800723
CAS No.: 25183-19-1
M. Wt: 198.30 g/mol
InChI Key: VLALRUKXGDUQFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with isopentyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isopentyl cyclohexanecarboxylate primarily undergoes nucleophilic acyl substitution reactions, typical of ester compounds. These reactions include hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclohexanecarboxylic acid and isopentyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

    Aminolysis: Reaction with amines to form amides, typically requiring a base catalyst

Major Products Formed:

Scientific Research Applications

Isopentyl cyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor

Mechanism of Action

The mechanism of action of isopentyl cyclohexanecarboxylate involves its hydrolysis to release cyclohexanecarboxylic acid and isopentyl alcohol. These products can then interact with various molecular targets and pathways. For instance, cyclohexanecarboxylic acid can act as a precursor in the synthesis of other bioactive compounds, while isopentyl alcohol can be metabolized in biological systems .

Comparison with Similar Compounds

Uniqueness: Isopentyl cyclohexanecarboxylate stands out due to its unique combination of a cyclohexane ring and an isopentyl group, which imparts distinct physicochemical properties and a pleasant fruity odor. This makes it particularly valuable in the fragrance and flavor industries .

Properties

CAS No.

25183-19-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-methylbutyl cyclohexanecarboxylate

InChI

InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3

InChI Key

VLALRUKXGDUQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1CCCCC1

Origin of Product

United States

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